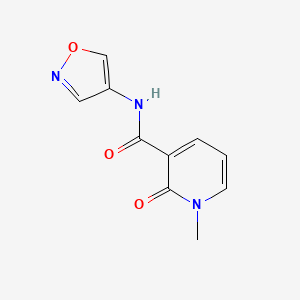

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized through various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for various transformations . They have been the subject of numerous publications on the synthesis of new representatives of isoxazoles .Aplicaciones Científicas De Investigación

Auxiliary-Directed Palladium-Catalyzed C-H Bond Activation

One application involves the use of isoxazole-derived auxiliaries in palladium-catalyzed C(sp(3))-H bond activation for the synthesis of γ-substituted non-natural amino acids, highlighting a strategy for selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This method allows for convenient removal and recovery of the directing group under mild conditions (Pasunooti et al., 2015).

Microwave-Assisted Synthesis of Heterocycles

Another research application involves the microwave-assisted synthesis of various heterocycles, such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. These compounds possess valuable biological activities, and microwave-assisted conditions provided higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Synthesis and Biological Evaluation of New Pyridines and Isoxazoles

Further research highlights the synthesis of new isoxazole derivatives bearing 1,2,3-triazole moiety, leading to the creation of isoxazolopyridazines with significant anti-hepatic cancer and antimicrobial activities. These compounds were evaluated against various cancer cell lines and microbial strains, showing promising results in comparison with standard drugs (Hassan et al., 2019).

Oxazolidinone with Improved Safety Profile

The development of a novel oxazolidinone agent, characterized by high activity against Gram-positive pathogens and reduced potential for adverse effects, exemplifies the therapeutic potential of incorporating isoxazole moieties into drug design. This agent, distinguished by the inclusion of an isoxazolylamino group, demonstrates the importance of structural modification in achieving both efficacy and safety in antibiotic therapy (Gordeev & Yuan, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

1-methyl-N-(1,2-oxazol-4-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-13-4-2-3-8(10(13)15)9(14)12-7-5-11-16-6-7/h2-6H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXSYJTUNPIIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)